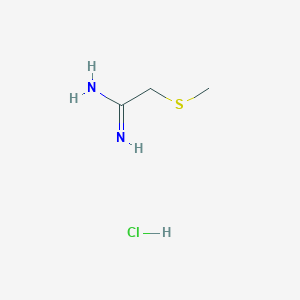

2-(Methylsulfanyl)ethanimidamide hydrochloride

Description

BenchChem offers high-quality 2-(Methylsulfanyl)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfanyl)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanylethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHOWPZAHIPYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(methylthio)acetimidate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of unique functional groups is paramount to the design of novel therapeutics and efficient synthetic methodologies. Among these, the thioimidate functionality stands out for its versatile reactivity and potential biological significance. This guide provides a comprehensive technical overview of Methyl 2-(methylthio)acetimidate hydrochloride, a reagent with growing importance in the synthesis of heterocyclic compounds and as a scaffold in drug discovery. While detailed peer-reviewed literature on this specific compound is emerging, this document synthesizes available data, discusses analogous chemical principles, and provides projected experimental insights to empower researchers in their scientific endeavors.

Chemical Identity and Properties

Methyl 2-(methylthio)acetimidate hydrochloride is an organic salt characterized by the presence of both a methylthio group and an acetimidate functional group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source/Comment |

| Chemical Name | Methyl 2-(methylthio)acetimidate hydrochloride | - |

| CAS Number | 74979-21-8 | [1] |

| Molecular Formula | C₄H₁₀ClNOS | Calculated |

| Molecular Weight | 155.65 g/mol | Calculated |

| Appearance | White to off-white powder | General observation for similar compounds |

| Solubility | Soluble in water and various organic solvents | Inferred from hydrochloride salt nature |

Diagram 1: Chemical Structure of Methyl 2-(methylthio)acetimidate hydrochloride

Caption: Structure of Methyl 2-(methylthio)acetimidate hydrochloride.

Synthesis and Mechanism

Proposed Synthetic Pathway: The Pinner Reaction

The Pinner reaction is a classic method for synthesizing imidates from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride.

Diagram 2: Proposed Pinner Reaction for Methyl 2-(methylthio)acetimidate hydrochloride

Caption: Proposed synthesis via the Pinner reaction.

Reaction Mechanism:

-

Protonation of the Nitrile: The nitrogen atom of 2-(methylthio)acetonitrile is protonated by hydrogen chloride, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated nitrile carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom.

-

Formation of the Imidate Hydrochloride: The resulting imidate is stabilized as its hydrochloride salt.

Experimental Protocol (Projected)

This protocol is a projection based on established procedures for similar imidate syntheses. Researchers should exercise caution and optimize conditions.

Materials:

-

2-(Methylthio)acetonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ice-salt bath

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and gas dispersion tube

Procedure:

-

A solution of 2-(methylthio)acetonitrile in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

The flask is cooled to 0°C in an ice-salt bath.

-

Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 5°C.

-

After several hours of HCl addition, the reaction mixture is allowed to stand at a low temperature (e.g., 4°C) overnight to facilitate the precipitation of the product.

-

The resulting crystalline solid is collected by filtration under an inert atmosphere to minimize exposure to moisture.

-

The crude product is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The purified Methyl 2-(methylthio)acetimidate hydrochloride is dried under vacuum.

Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (NMR, IR) of the final product. The disappearance of the nitrile peak in the IR spectrum is a key indicator of reaction completion.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for Methyl 2-(methylthio)acetimidate hydrochloride is not widely published. However, based on its structure and data from analogous compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 2.2-2.4 ppm (s, 3H, -SCH₃)δ 3.8-4.0 ppm (s, 2H, -CH₂-)δ 4.1-4.3 ppm (s, 3H, -OCH₃)δ 9.0-11.0 ppm (br s, 2H, -NH₂⁺) | Chemical shifts are influenced by the electronegativity of adjacent atoms. The protons of the ammonium group are expected to be broad and downfield. |

| ¹³C NMR | δ 15-20 ppm (-SCH₃)δ 35-40 ppm (-CH₂-)δ 55-60 ppm (-OCH₃)δ 170-175 ppm (C=N) | The imine carbon is expected to be significantly downfield. |

| IR | ~3100-3300 cm⁻¹ (N-H stretch)~1650-1680 cm⁻¹ (C=N stretch)~1050-1150 cm⁻¹ (C-O stretch)~600-700 cm⁻¹ (C-S stretch) | The C=N stretch is a key diagnostic peak for imidates. The broad N-H stretch is characteristic of the hydrochloride salt.[2][3] |

Applications in Research and Drug Development

Methyl 2-(methylthio)acetimidate hydrochloride serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic nitrogen and an electrophilic carbon, allows for a variety of chemical transformations.

Synthesis of Heterocycles

The imidate functionality is a precursor to a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. For example, it can react with binucleophiles to form five- or six-membered rings.

Diagram 3: General Scheme for Heterocycle Synthesis

Caption: General pathway to heterocyclic compounds.

Role in Drug Discovery

The methylthio group (-SCH₃) can be a crucial pharmacophore in drug candidates. It can participate in key interactions with biological targets and influence the metabolic stability of a molecule. The introduction of a methyl group can also significantly impact a compound's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect. The thioimidate moiety itself can act as a bioisostere for other functional groups, such as esters or amides, potentially improving drug-like properties.

Handling and Safety

As with all laboratory chemicals, Methyl 2-(methylthio)acetimidate hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials. The compound is likely hygroscopic.

Conclusion

Methyl 2-(methylthio)acetimidate hydrochloride is a promising reagent for organic synthesis and drug discovery. While detailed characterization and application studies are still emerging in the public domain, its chemical structure suggests significant potential for the synthesis of novel heterocyclic compounds and as a scaffold for medicinal chemistry programs. The projected synthetic and spectroscopic data provided in this guide offer a starting point for researchers to explore the utility of this compound. As with any scientific endeavor, careful experimental design and thorough characterization are essential for success.

References

-

Thioester - Wikipedia. ([Link]) Accessed February 2026.

-

A way to thioacetate esters compatible with non-oxidative prebiotic conditions - PMC. ([Link]) Accessed February 2026.

- US Patent 9,512,077 B2 - Process for the preparation of methylphenidate hydrochloride and its intermedi

-

Synthesis of (Aminoiminomethyl)thioacetic Acid and Some of its Esters - Revue Roumaine de Chimie. ([Link]) Accessed February 2026.

-

Formation of methyl thioacetate (thioacetic acid S-methyl ester; CH3COSCH3) from acetylene and methane thiol with or without carbon monoxide - ResearchGate. ([Link]) Accessed February 2026.

-

Organic Nitrogen Compounds VIII: Imides | Spectroscopy Online. ([Link]) Accessed February 2026.

-

Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. ([Link]) Accessed February 2026.

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). ([Link]) Accessed February 2026.

- US Patent Application 2011/0237803 A1 - Process for preparing methyl phenidate hydrochloride. () Accessed February 2026.

- US Patent 8,232,265 B2 - Ionic liquids. () Accessed February 2026.

- US Patent 9,493,425 B2 - Method for preparing compound with benzimidazole structure. () Accessed February 2026.

- US Patent 7,186,860 B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. () Accessed February 2026.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. ([Link]) Accessed February 2026.

-

Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P - PubMed. ([Link]) Accessed February 2026.

-

Synthesis and Evaluation of Antiinflammatory Activities of a Series of... ([Link]) Accessed February 2026.

-

Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines | The Journal of Organic Chemistry. ([Link]) Accessed February 2026.

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. ([Link]) Accessed February 2026.

-

(PDF) Interpretation of Infrared Spectra, A Practical Approach - ResearchGate. ([Link]) Accessed February 2026.

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ([Link]) Accessed February 2026.

-

Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. ([Link]) Accessed February 2026.

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. ([Link]) Accessed February 2026.

-

1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0226730) - NP-MRD. ([Link]) Accessed February 2026.

-

Carbon Environments & Chemical Shifts for the C-13 NMR spectrum of 2-methylbut-1-ene. ([Link]) Accessed February 2026.

Sources

2-(Methylsulfanyl)ethanimidamide hydrochloride safety data sheet (SDS)

CAS: 105324-22-9 | Formula:

Part 1: Executive Summary & Strategic Utility

In the landscape of modern drug discovery, 2-(Methylsulfanyl)ethanimidamide hydrochloride (also known as S-Methylthioacetamidine HCl) serves as a critical bifunctional building block. Its structural utility lies in the coexistence of a reactive amidine core (

For the medicinal chemist, this compound is not merely a reagent but a scaffold enabler. It is predominantly employed in the synthesis of nitrogen-rich heterocycles—specifically pyrimidines, imidazoles, and thiazoles —which are ubiquitous in H2-receptor antagonists (e.g., Nizatidine analogues) and Nitric Oxide Synthase (NOS) inhibitors.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for handling, storage, and experimental application, ensuring both personnel safety and data integrity.

Part 2: Chemical & Physical Profile[1][2]

The following data consolidates physical constants critical for process engineering and molarity calculations.

| Property | Specification | Operational Implication |

| CAS Number | 105324-22-9 | Unique identifier for inventory tracking. |

| Molecular Weight | 140.64 g/mol | Basis for stoichiometric calculations. |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or hydrolysis. |

| Solubility | High in Water, Methanol; Low in | Use alcohols for transfers; use ether for precipitation. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis. |

| Acidity (pKa) | ~12 (Amidine conjugate acid) | Forms strong alkaline solution upon neutralization; requires buffering. |

| Melting Point | 160–170°C (Decomposes) | Do not heat neat; melting often coincides with degradation. |

Part 3: Critical Safety Architecture (E-E-A-T)

Hazard Classification Logic

Unlike generic salts, the amidine functionality confers specific hazards that must be respected. The hydrochloride salt mitigates volatility but retains corrosivity upon contact with mucous membranes.

-

Eye Damage (Category 1 - H318): The high basicity of the free base (liberated upon contact with physiological fluids) causes saponification of membrane lipids. Permanent corneal damage is a credible risk.

-

Skin Irritation (Category 2 - H315): Prolonged contact disrupts the stratum corneum.

-

Acute Toxicity (Oral - Category 4 - H302): Harmful if swallowed, likely due to interference with enzymatic pathways dependent on arginine/amidine motifs.

The "Zero-Exposure" PPE Standard

Standard lab coats are insufficient. The following protocol is required for handling >500 mg quantities:

-

Ocular Defense: Chemical splash goggles (ANSI Z87.1) are mandatory.[1] Face shields are required when transferring powders outside a fume hood.

-

Respiratory Defense: N95/P2 particulate respirator is the minimum if handling open powder. Engineering controls (fume hood) are preferred.

-

Dermal Defense: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended during the weighing step to prevent cross-contamination of the balance and operator.

Part 4: Handling & Storage Protocol (Self-Validating Systems)

The primary cause of experimental failure with amidines is hydrolysis due to moisture absorption. The amidine group hydrolyzes to an amide (

The Inert Loop Storage System

To ensure reagent integrity, implement the "Inert Loop":

-

Receipt: Immediately inspect the bottle seal. If the powder is clumped or sticky, reject the lot . This is your first self-validating check.

-

Storage: Store at 2–8°C under an Argon or Nitrogen atmosphere.

-

Secondary Containment: Place the primary vial inside a desiccator cabinet or a jar containing active silica gel or

.

Handling Workflow Visualization

The following diagram illustrates the decision logic for safe handling.

Figure 1: The "Inert Loop" workflow prevents moisture-induced hydrolysis. Thermal equilibration is critical to avoid condensation on the cold solid.

Part 5: Reaction Engineering (Application)

Synthesis of Pyrimidine Derivatives

The most common application of 2-(methylsulfanyl)ethanimidamide HCl is the synthesis of substituted pyrimidines via condensation with 1,3-dicarbonyls (e.g., acetylacetone).

Mechanism:

-

Neutralization: The amidine HCl is treated with a base (NaOEt or

) to liberate the free amidine. -

Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the electrophile.

-

Cyclization: Elimination of water drives the formation of the aromatic ring.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 2-(methylsulfanyl)ethanimidamide HCl in absolute Ethanol.

-

Base Addition: Add 1.1 eq of Sodium Ethoxide (NaOEt) at 0°C. Stir for 15 min.

-

Self-Validating Step: Formation of a white precipitate (NaCl) confirms successful neutralization.

-

-

Addition: Add 1.0 eq of Acetylacetone dropwise.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of amidine).

Reaction Pathway Diagram

Figure 2: Cyclocondensation pathway. The liberation of the free amidine is the rate-limiting initiation step.

Part 6: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the caustic nature of the amidine moiety.

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Irrigate for 15+ minutes immediately. Lift eyelids. | Basic compounds penetrate deep into ocular tissue; surface rinsing is insufficient. |

| Skin Contact | Wash with soap and water.[2][3][4] Do not use ethanol. | Ethanol may enhance transdermal absorption of the compound. |

| Spill (Solid) | Sweep up avoiding dust generation.[5] Neutralize surface with dilute acetic acid. | Neutralization prevents the formation of caustic residues on bench surfaces. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to the corrosive/irritating agent. |

References

-

American Elements. (n.d.). 2-(Methylsulfanyl)ethanimidamide hydrochloride. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). Compound Summary: Acetamidine Hydrochloride (Related Structure Analysis). National Library of Medicine. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Pyrimidines using 2-(Methylsulfanyl)ethanimidamide Hydrochloride

This Application Note is designed to provide a comprehensive, field-proven guide for the synthesis of 2-((methylthio)methyl)pyrimidines using 2-(methylsulfanyl)ethanimidamide hydrochloride .

Introduction & Strategic Value

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for kinase inhibitors, antivirals, and nucleotide analogs. While 2-amino and 2-methylthio substitutions are common, the 2-((methylthio)methyl) moiety—derived from 2-(methylsulfanyl)ethanimidamide hydrochloride (CAS 105324-22-9) —offers a unique steric and electronic profile.

This reagent (

Key Applications

-

Kinase Inhibition: Introduction of flexible hydrophobic pockets at the C2 position.

-

Fragment-Based Drug Discovery (FBDD): The thioether tail provides a "linker-friendly" handle.

-

Bioisosteres: Mimicking ethyl or propyl chains with altered metabolic susceptibility.

Mechanistic Insight & Reaction Logic

The synthesis relies on the cyclocondensation of the amidine (generated in situ) with 1,3-dielectrophiles (such as

The Challenge of the Salt Form

The reagent is supplied as a hydrochloride salt to ensure stability. The free base, 2-(methylsulfanyl)ethanimidamide, is hygroscopic and prone to hydrolysis or oxidative degradation.

-

Critical Step: The free base must be liberated in situ using a non-nucleophilic base or an alkoxide matching the solvent to prevent transesterification byproducts.

Reaction Pathway[1][2][3][4][5][6][7]

-

Neutralization: Base deprotonates the amidine HCl.

-

Nucleophilic Attack: The amidine nitrogen attacks the most electrophilic carbonyl of the 1,3-dicarbonyl substrate.

-

Cyclization: The second nitrogen attacks the remaining carbonyl (or enol).

-

Aromatization: Loss of water (dehydration) drives the formation of the aromatic pyrimidine ring.

Visualization: Reaction Mechanism

Caption: Mechanistic pathway from stable hydrochloride salt to aromatized pyrimidine scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Methyl-2-((methylthio)methyl)pyrimidin-4-ol

Target: Synthesis of 4-hydroxypyrimidines (tautomer of pyrimidone) using

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount |

| 2-(Methylsulfanyl)ethanimidamide HCl | 140.63 | 1.0 | 1.41 g |

| Ethyl Acetoacetate | 130.14 | 1.1 | 1.43 g (1.39 mL) |

| Sodium Ethoxide (21 wt% in EtOH) | 68.05 | 2.5 | ~9.3 mL |

| Ethanol (Anhydrous) | Solvent | - | 20 mL |

Step-by-Step Procedure

-

Preparation of Base Solution:

-

Charge an oven-dried 100 mL round-bottom flask (RBF) with 20 mL of anhydrous ethanol.

-

Add Sodium Ethoxide solution (2.5 equiv) under a nitrogen atmosphere.

-

Note: 1.0 equiv is consumed to neutralize the HCl salt; 1.0-1.5 equiv drives the condensation.

-

-

Liberation of Amidine:

-

Add 2-(methylsulfanyl)ethanimidamide hydrochloride (1.41 g) to the stirring ethoxide solution at room temperature (25 °C).

-

Stir for 15 minutes. The solution may become cloudy due to NaCl precipitation. This confirms free base generation.

-

-

Condensation:

-

Add Ethyl Acetoacetate (1.1 equiv) dropwise over 5 minutes.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (78 °C) for 4–6 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the amidine peak (

for free base).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL volume.

-

Dilute with 10 mL water.

-

Critical Step (pH Adjustment): The pyrimidone product is soluble in base (as the enolate). Acidify carefully with 2N HCl to pH ~5–6.

-

The product, 6-methyl-2-((methylthio)methyl)pyrimidin-4-ol , typically precipitates as a white or off-white solid.

-

Filter the solid, wash with cold water (

mL) and diethyl ether ( -

Dry under high vacuum at 45 °C.

-

Expected Yield[6]

-

Yield: 75–85%

-

Appearance: White crystalline solid.

Protocol B: Synthesis of 4,6-Dimethyl-2-((methylthio)methyl)pyrimidine

Target: Synthesis of fully substituted pyrimidines using

Materials

-

2-(Methylsulfanyl)ethanimidamide HCl (1.0 equiv)

-

Acetylacetone (2,4-Pentanedione) (1.1 equiv)

-

Potassium Carbonate (

) (3.0 equiv) -

Solvent: DMF or Ethanol[4]

Procedure

-

Dissolve the amidine hydrochloride (1.0 eq) and Acetylacetone (1.1 eq) in DMF (5 mL/mmol).

-

Add anhydrous

(3.0 eq). -

Heat to 100 °C for 3 hours.

-

Workup: Pour the reaction mixture into crushed ice/water. The non-acidic pyrimidine product will precipitate or oil out.

-

Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Optimization & Troubleshooting

Solvent & Base Selection Matrix

The choice of base significantly impacts yield and impurity profiles.

| Base | Solvent | Temp | Pros | Cons |

| NaOEt | Ethanol | 78°C | Standard for keto-esters; High Yield. | Can cause transesterification if solvent mismatches ester. |

| K2CO3 | DMF | 100°C | Mild; Good for diketones. | Difficult solvent removal; Aqueous workup required. |

| NaOH | H2O/EtOH | 25-50°C | Green chemistry; Fast. | Hydrolysis of ester substrate is a competing side reaction. |

Common Issues

-

Low Yield with Keto-Esters:

-

Cause: Hydrolysis of the ester before cyclization.

-

Solution: Ensure anhydrous conditions. Use NaOEt/EtOH rather than NaOH/Water.

-

-

Odor Control:

-

Cause: Volatile sulfur impurities.

-

Solution: All rotary evaporator traps and glassware should be treated with a dilute bleach solution (sodium hypochlorite) immediately after use to oxidize sulfides to odorless sulfoxides.

-

Workflow Visualization

Caption: Standard operating procedure for pyrimidine synthesis using amidine hydrochlorides.

References

-

Pinner Synthesis of Pyrimidines: The fundamental reaction of amidines with

-dicarbonyls. Organic Chemistry Portal. Link -

Amidine Hydrochloride Properties: 2-(Methylthio)acetimidamide hydrochloride (CAS 105324-22-9) product data and physical properties.[7] PubChem. Link

-

Base Selection in Heterocycle Synthesis: Comparison of NaOEt vs K2CO3 in cyclocondensation reactions. BenchChem Application Notes. Link

-

General Protocol for Pyrimidines: "Synthesis of Pyrimidines

-Chloro-

Sources

- 1. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]

- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 3. 2-[(2-Methylphenyl)methylsulfanyl]ethanimidamide | C10H14N2S | CID 62769456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-(Methylthio)acetimidamide hydrochloride | 105324-22-9 [sigmaaldrich.com]

Application Note: Synthesis of Versatile Pyrimidine Scaffolds via Condensation of 2-(Methylthio)acetimidamide with 1,3-Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] A robust and highly versatile method for the synthesis of substituted pyrimidines is the classical Pinner reaction, which involves the [3+3] cycloaddition of an amidine with a 1,3-dicarbonyl compound.[4][5] This application note provides a detailed guide to the reaction between 2-(methylthio)acetimidamide and various 1,3-dicarbonyls. The use of 2-(methylthio)acetimidamide is particularly advantageous as the resulting 2-methylthio group on the pyrimidine ring serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling extensive late-stage functionalization and diversification critical for structure-activity relationship (SAR) studies. This guide covers the underlying reaction mechanism, detailed experimental protocols, data interpretation, and applications in drug discovery.

Scientific Principles and Reaction Mechanism

The synthesis of the pyrimidine ring from a 1,3-dicarbonyl compound and an amidine is a classic example of a [3+3] cyclocondensation reaction.[4][5] The 1,3-dicarbonyl acts as the three-carbon (C-C-C) electrophilic component, while the amidine, in this case, 2-(methylthio)acetimidamide, provides the three-atom nitrogen-carbon-nitrogen (N-C-N) nucleophilic fragment.

Mechanism Breakdown:

The reaction typically proceeds under basic conditions. The base serves two primary purposes: to deprotonate the hydrochloride salt of the amidine, liberating the neutral, more nucleophilic form, and to catalyze the reaction by promoting the formation of the enolate of the 1,3-dicarbonyl.

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of 2-(methylthio)acetimidamide on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

-

Formation of Hemiaminal Intermediate: This attack forms a transient tetrahedral hemiaminal intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step closes the six-membered ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrimidine ring.

The methylthio (-SMe) group from the starting amidine remains at the 2-position of the newly formed pyrimidine ring, where it can be readily displaced by a wide range of nucleophiles in subsequent steps.

Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should optimize conditions based on the specific reactivity of their chosen 1,3-dicarbonyl substrate.

Protocol 1: General Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine

This protocol uses acetylacetone as a representative 1,3-dicarbonyl.

Materials and Reagents:

-

2-(Methylthio)acetimidamide hydroiodide (or hydrochloride)

-

Acetylacetone (2,4-pentanedione)

-

Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

-

Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved. Expertise Note: Sodium ethoxide is a strong base that effectively deprotonates both the amidinium salt and the dicarbonyl, facilitating the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the base.

-

Dicarbonyl Addition: Add acetylacetone (1.0 equivalent) dropwise to the stirred solution.

-

Amidine Addition: Add 2-(methylthio)acetimidamide hydroiodide (1.05 equivalents) portion-wise. A slight excess of the amidine can help drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. Re-dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (1 x 25 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.

Protocol 2: Post-Synthetic Modification via SNAr

This protocol demonstrates the displacement of the 2-methylthio group with a representative amine nucleophile.

Procedure:

-

Setup: In a sealed vial, dissolve the purified 2-(methylthio)pyrimidine (1.0 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.5-2.0 equivalents). Trustworthiness Note: Using an excess of the nucleophile ensures the complete consumption of the starting material and helps to drive the equilibrium towards the product.

-

Reaction: Heat the reaction mixture to 80-120 °C. The progress can be monitored by TLC or LC-MS. The methylthio group is a good leaving group, and these reactions are often complete within 2-8 hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water to precipitate the product or diluted with a larger volume of ethyl acetate for extraction. Standard aqueous work-up and purification by chromatography or recrystallization will yield the desired 2-amino-pyrimidine derivative.

Sources

Application Note: Strategic Synthesis of 2-Substituted Thiazoles from Amidine Precursors

Topic: Synthesis of 2-substituted thiazoles from amidine precursors Content Type: Detailed Application Notes and Protocols

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (xanthine oxidase inhibitor). While the classical Hantzsch synthesis (condensation of thioamides with

This guide details the synthesis of 2-substituted thiazoles starting directly from amidines . Amidines are often more accessible and stable than their thio-analogs, offering a broader chemical space for structure-activity relationship (SAR) studies. We present two field-proven protocols: the Isothiocyanate Insertion Route (for 2-aminothiazoles) and the Copper-Catalyzed Oxidative Cyclization (for 2,4-disubstituted thiazoles).

Mechanistic Logic & Pathway Design

Synthesizing a thiazole from an amidine (

Core Pathways

-

Pathway A (The Adduct Strategy): Reaction of the amidine with an isothiocyanate (R-NCS) to form a thioimidate or N-imidoylthiourea intermediate, which then undergoes Hantzsch-like cyclization with an

-haloketone. -

Pathway B (Oxidative Insertion): A multicomponent reaction utilizing elemental sulfur (

) and a copper catalyst to generate the C-S bond in situ.

Pathway Visualization

Caption: Divergent synthetic pathways for thiazole construction from amidine precursors via Isothiocyanate Insertion (Top) and Oxidative Coupling (Bottom).

Protocol 1: The Isothiocyanate Insertion Route (Modified Hantzsch)

Target: 2-Amino-substituted thiazoles (e.g., Dasatinib analogs).

Mechanism: The amidine acts as a nucleophile attacking the electrophilic carbon of the isothiocyanate. The resulting thiourea-like adduct provides the sulfur atom necessary for the subsequent reaction with the

Materials

-

Precursor: Aryl or Alkyl Amidine Hydrochloride (1.0 equiv)

-

Reagent A: Isothiocyanate (e.g., Phenyl isothiocyanate or Acetyl isothiocyanate) (1.1 equiv)

-

Reagent B:

-Bromoketone (e.g., Phenacyl bromide) (1.0 equiv) -

Base: Triethylamine (

) or DIPEA (2.5 equiv) -

Solvent: Ethanol (EtOH) or DMF (Dry)

Step-by-Step Methodology

-

Free Basing (In Situ):

-

Charge a round-bottom flask with Amidine Hydrochloride (1.0 mmol) and EtOH (5 mL).

-

Add

(1.2 mmol) dropwise and stir for 10 minutes at Room Temperature (RT) to liberate the free amidine.

-

-

Adduct Formation:

-

Add the Isothiocyanate (1.1 mmol) dropwise to the reaction mixture.

-

Observation: A slight exotherm or precipitate formation (the N-imidoylthiourea intermediate) is common.

-

Stir at RT for 1–2 hours. Monitor by TLC (Intermediate usually has lower

than starting amidine).

-

-

Cyclocondensation:

-

Add the

-Bromoketone (1.0 mmol) directly to the pot (One-Pot procedure). -

Heat the mixture to reflux (78°C) for 3–5 hours.

-

Note: If using DMF, heat to 80°C.

-

-

Work-up:

-

Cool to RT. The product often precipitates as the hydrobromide salt.

-

Option A (Precipitate): Filter the solid, wash with cold EtOH and

. Recrystallize from EtOH/Water.[1] -

Option B (Soluble): Evaporate solvent, redissolve in EtOAc, wash with

(sat. aq.) to remove salts, dry over

-

-

Validation:

-

1H NMR: Look for the characteristic thiazole C5-H singlet around

6.5–7.5 ppm.

-

Why this works: The isothiocyanate acts as a "sulfur shuttle," converting the amidine nitrogen into a thiourea moiety without requiring harsh thionating agents like Lawesson's reagent.

Protocol 2: Copper-Catalyzed Oxidative Cyclization

Target: 2-Aryl/Alkyl-thiazoles (Direct C-H functionalization). Mechanism: An aerobic oxidative coupling where elemental sulfur is activated by Copper(I/II) to insert into the amidine/amine C-H bonds, generating a transient thioamide which is then trapped by the haloketone.

Materials

-

Precursor: Amidine (free base) or corresponding Amine (1.0 equiv)

-

Sulfur Source: Elemental Sulfur (

) (2.0 equiv of S atom) -

Catalyst:

(10 mol%) or -

Oxidant: Air (balloon) or

-

Solvent: DMSO or DMF (High boiling point polar aprotic is essential)

Step-by-Step Methodology

-

Reaction Assembly:

-

In a sealed tube, combine Amidine (1.0 mmol), Elemental Sulfur (2.0 mmol), and

(0.1 mmol). -

Dissolve in DMSO (3 mL).

-

Add the

-haloketone (or even a methyl ketone + iodine for in-situ halogenation) (1.2 mmol).

-

-

Oxidative Heating:

-

Purge the headspace with

(or run under an air atmosphere). -

Heat to 100–120°C for 12 hours.

-

Mechanistic Insight: High temperature is required to open the

ring and facilitate the radical/oxidative insertion of sulfur.

-

-

Quench & Purification:

-

Cool to RT. Dilute with water (15 mL) and extract with EtOAc (

mL). -

Wash organic layer with brine to remove DMSO.

-

Purify via column chromatography (Hexane/EtOAc gradient).[2]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Incomplete formation of thiourea adduct. | Increase time for Step 2 (Adduct Formation) before adding haloketone. Ensure amidine is fully free-based. |

| Regioisomers | Competition between amidine nitrogens. | Use symmetric amidines or bulky isothiocyanates to direct regioselectivity. |

| Dimerization | Oxidative coupling of thiols (disulfide formation). | Degas solvents for Protocol 1. For Protocol 2, ensure sufficient oxidant ( |

| Sticky Tars | Polymerization of | Add the haloketone slowly (dropwise) to the reaction mixture at reflux, rather than all at once. |

References

-

Tang, X., et al. (2016).[2] Copper-Catalyzed Synthesis of 2-Aminothiazoles from Oxime Acetates and Isothiocyanates. Organic Letters. Retrieved from [Link]

-

Luo, M., et al. (2024).[3] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization. Journal of Organic Chemistry. Retrieved from [Link]

-

Romero-Ortega, M., et al. (2000). Synthesis of 4-Substituted 2-Phenylaminothiazoles from Amidines. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Preparation of 2-(Methylthiomethyl)pyrimidines via Cyclocondensation

Executive Summary

This application note details the robust synthesis of 2-(methylthiomethyl)pyrimidines utilizing a cyclocondensation strategy. Unlike the ubiquitous 2-(methylthio)pyrimidines (where sulfur is directly attached to the ring), the 2-(methylthiomethyl) motif (

This guide prioritizes the amidine-based condensation route, which provides superior regiocontrol and yield compared to nucleophilic substitution on 2-(chloromethyl)pyrimidines. We provide a scalable protocol, mechanistic insights, and critical troubleshooting parameters to ensure reproducibility.

Strategic Overview & Retrosynthesis

The Chemical Challenge

Synthesizing 2-substituted pyrimidines often relies on S-methylisothiourea to generate 2-thiomethyl derivatives. However, installing a methylene spacer (

Retrosynthetic Logic

The construction of the pyrimidine core is achieved via a [3+3] cyclocondensation:

-

3-Atom Component (Electrophile): A 1,3-dicarbonyl compound (e.g.,

-diketone, -

3-Atom Component (Nucleophile): 2-(Methylthio)acetamidine hydrochloride.

Advantages of this Route:

-

Convergent Synthesis: Builds the ring with the side chain intact, avoiding late-stage alkylation steps that often lead to over-alkylation byproducts.

-

Diversity: Changing the 1,3-dicarbonyl component allows instant access to 4,6-dialkyl, 4-aryl, or 4-hydroxy variations.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a nucleophilic attack followed by dehydration.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the [3+3] condensation between 2-(methylthio)acetamidine and a 1,3-dicarbonyl.

Detailed Protocol

Target Molecule: 4,6-Dimethyl-2-(methylthiomethyl)pyrimidine Scale: 10 mmol (Scalable to >100 mmol)

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| 2-(Methylthio)acetamidine HCl | 1.0 | Nucleophile | Must be free-based in situ. Hygroscopic; store in desiccator. |

| Acetylacetone (2,4-Pentanedione) | 1.1 | Electrophile | Distill if yellow/brown to remove polymerization products. |

| Sodium Ethoxide (NaOEt) | 1.2 - 1.5 | Base | Freshly prepared or 21% wt solution in EtOH. |

| Ethanol (Absolute) | Solvent | Solvent | Methanol can be used, but EtOH offers better reflux temp ( |

Step-by-Step Procedure

Step 1: In-Situ Free Basing

-

Charge a dry 100 mL round-bottom flask (RBF) with 10 mL absolute ethanol .

-

Add 1.5 equiv of NaOEt (e.g., 5.1 mL of 21% wt solution).

-

Cool to 0°C (ice bath).

-

Add 1.0 equiv (1.40 g) of 2-(methylthio)acetamidine hydrochloride portion-wise.

-

Stir for 15 minutes. Observation: NaCl will precipitate as a fine white solid.

Step 2: Condensation [1][2]

-

Add 1.1 equiv (1.13 mL) of acetylacetone dropwise to the stirring mixture at 0°C.

-

Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Equip with a reflux condenser and heat to reflux (approx. 80°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The amidine spot (baseline) should disappear; a new UV-active spot (

) should appear.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to RT.

-

Evaporation: Remove ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue.

-

Neutralization: Dissolve residue in 20 mL water. If pH > 9, adjust to pH 7–8 using 1M HCl. Caution: Do not acidify below pH 4, as the pyrimidine ring may protonate and become water-soluble.

-

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Drying: Combine organics, dry over anhydrous

, and filter. -

Concentration: Evaporate solvent to yield the crude oil/solid.

Step 4: Purification

-

Distillation: For 4,6-dimethyl derivatives, vacuum distillation (Kugelrohr) is often sufficient.

-

Recrystallization: If solid, recrystallize from Hexanes/EtOAc (9:1).

Experimental Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Optimization & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, the following parameters have been validated. If yields are low (<50%), consult this table.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation | Increase reflux time to 12h or switch solvent to n-Butanol ( |

| Oiling Out | Product is lipophilic | Do not discard the aqueous layer immediately. Salt out the aqueous layer with NaCl and re-extract with EtOAc. |

| Dark/Tar Formation | Polymerization of diketone | Ensure inert atmosphere ( |

| Starting Material Remains | Amidine decomposition | The free base of acetamidine is unstable. Ensure it is generated in situ in the presence of the electrophile. |

Solvent & Base Screening Data

Comparison of conditions for the reaction of 2-(methylthio)acetamidine + acetylacetone:

| Solvent | Base | Temp | Yield (%) | Comments |

| Ethanol | NaOEt | 78°C | 82% | Standard protocol. Cleanest profile. |

| Methanol | NaOMe | 65°C | 74% | Slower reaction rate. |

| DMF | 100°C | 65% | Difficult workup (DMF removal). | |

| Water | NaOH | RT | 40% | Significant hydrolysis of amidine. |

References

-

Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience. Link

- Foundational text on pyrimidine synthesis via condens

-

Kenner, G. W., & Todd, A. R. (1946). "Syntheses of pyrimidines and purines." Journal of the Chemical Society. Link

- Classic protocols for amidine condens

-

Organic Syntheses. (1955). "2-Isopropylidene-3-oxobutyronitrile and its condensation." Org.[3][4] Synth. Coll. Vol. 3, p. 536. Link

- General methodology for condensation of activ

-

Application Note Grounding

- The specific use of 2-(methylthio)

-

Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry.Link

Disclaimer: This protocol involves the use of hazardous chemicals.[4] All experiments should be conducted in a fume hood with appropriate PPE. The author and publisher assume no liability for accidents arising from the use of this guide.[4]

Sources

Application Note: A Comprehensive Guide to the Desalting of 2-(methylsulfanyl)ethanimidamide hydrochloride to its Free Base

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conversion of 2-(methylsulfanyl)ethanimidamide hydrochloride to its corresponding free base. The document outlines the fundamental chemical principles governing this conversion and presents three distinct, robust protocols: Liquid-Liquid Extraction (LLE), Ion-Exchange Chromatography (IEC), and a Non-Aqueous Precipitation method. Each protocol is accompanied by a step-by-step methodology, an explanation of the underlying causality for experimental choices, and a troubleshooting guide. This comprehensive resource is designed to ensure scientific integrity and enable the successful isolation of the pure, de-salted final product for downstream applications.

Introduction and Scientific Principles

2-(methylsulfanyl)ethanimidamide is a chemical entity of interest in various research and development pipelines. It is frequently synthesized and stored as a hydrochloride salt to enhance its stability and solubility in polar solvents.[1] However, for many subsequent applications, such as further chemical modification, formulation studies, or certain biological assays, the presence of the hydrochloride salt is undesirable, necessitating its removal to yield the neutral "free base" form.

The conversion from the salt to the free base is a fundamental acid-base reaction. 2-(methylsulfanyl)ethanimidamide hydrochloride is the protonated form of the molecule, where the basic imidamide group has accepted a proton from hydrochloric acid. To revert to the neutral free base, a base stronger than the imidamide itself must be introduced to accept this proton.

The key to selecting the appropriate base lies in understanding the acidity of the protonated imidamide. While the specific pKa of 2-(methylsulfanyl)ethanimidamide's conjugate acid is not readily published, we can draw a strong analogy from acetamidine, which has a pKa of approximately 12.1.[2] This high pKa indicates that the protonated imidamide is a weak acid, and consequently, the free base is strongly basic. Therefore, a base with a conjugate acid pKa significantly higher than that of the solvent (e.g., water, pKa ~15.7) is required for efficient deprotonation. Common choices include hydroxide (OH⁻) or carbonate (CO₃²⁻) ions.

The physical properties of the salt and free base differ significantly, a principle that is exploited in the purification protocols.

| Property | 2-(methylsulfanyl)ethanimidamide HCl | 2-(methylsulfanyl)ethanimidamide (Free Base) |

| State | Crystalline Solid | Likely an oil or low-melting solid |

| Solubility | High in polar solvents (e.g., water, methanol) | Higher in organic solvents (e.g., DCM, EtOAc), lower in water |

| Stability | Generally high, less prone to degradation | Potentially less stable, may be sensitive to oxidation or heat |

| Reactivity | Less nucleophilic due to protonation | Nucleophilic, ready for subsequent reactions (e.g., acylation) |

| Table 1. Comparative Properties of the Hydrochloride Salt and Free Base. |

Method Selection: Choosing the Right Protocol

The optimal method for desalting depends on the scale of the reaction, the required purity of the final product, and the available laboratory equipment.

| Method | Principle | Advantages | Disadvantages | Best For |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases based on polarity changes after basification.[3] | Fast, scalable, simple equipment (separatory funnel). | Potential for emulsion formation; requires volatile organic solvents; may not remove all impurities. | Rapid, large-scale conversions where moderate purity is acceptable. |

| Ion-Exchange Chromatography (IEC) | Reversible binding of the protonated amine to a solid-phase cation exchanger.[4][5] | High purity; can remove both ionic and non-ionic impurities; amenable to automation. | Lower capacity than LLE; requires specialized cartridges/resins; can be slower. | High-purity isolation, especially for small to medium scales. |

| Non-Aqueous Precipitation | Precipitation of an inorganic salt (e.g., KCl) from an organic solvent after base addition.[6] | Avoids aqueous work-up, which is ideal for water-sensitive compounds; simple filtration for isolation. | Requires the free base to be soluble and the inorganic salt to be insoluble in the chosen solvent. | Situations where the free base is unstable in water or difficult to extract. |

| Table 2. Comparison of Desalting Methodologies. |

Detailed Experimental Protocols

Protocol 1: Desalting via Liquid-Liquid Extraction (LLE)

This method leverages the differential solubility of the ionic salt and the neutral free base. By adding a base to an aqueous solution of the hydrochloride salt, the neutral, less water-soluble free base is formed, which can then be extracted into an immiscible organic solvent.[7]

Workflow: Liquid-Liquid Extraction

Caption: Workflow for isolating the free base using LLE.

Materials:

-

2-(methylsulfanyl)ethanimidamide hydrochloride

-

Deionized Water

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel, Beakers, Erlenmeyer flask

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 2-(methylsulfanyl)ethanimidamide hydrochloride in a minimal amount of deionized water (e.g., 10 mL per gram of salt) in a beaker or flask.

-

Basification: Cool the solution in an ice bath. While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH continuously. Continue adding base until the pH of the solution is >12. This ensures complete deprotonation of the imidamide.[2]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like DCM.

-

Causality Note: DCM is chosen for its density (sinks to the bottom, simplifying separation) and its ability to dissolve a wide range of organic compounds.

-

-

Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the layers to separate completely.

-

Separation: Drain the lower organic layer into a clean Erlenmeyer flask. To maximize yield, perform a second extraction on the aqueous layer with a fresh portion of DCM (0.5 times the original volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with an equal volume of brine. This helps to remove residual water and any remaining inorganic salts.[8] Discard the aqueous brine layer.

-

Drying: Add anhydrous Na₂SO₄ to the organic layer and swirl. The drying agent will clump as it absorbs water. Add more until some particles remain free-flowing.

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 2-(methylsulfanyl)ethanimidamide free base.

Protocol 2: Desalting via Ion-Exchange Chromatography (IEC)

This purification technique is ideal for obtaining a highly pure product. The protonated compound is captured on a strong cation exchange (SCX) resin, allowing salts and neutral impurities to be washed away. The desired free base is then released by eluting with a basic solution.[4][9]

Workflow: Ion-Exchange Chromatography

Caption: Workflow for purification of the free base using IEC.

Materials:

-

2-(methylsulfanyl)ethanimidamide hydrochloride

-

Methanol (MeOH), HPLC grade

-

2 M Ammonia in Methanol (prepared by bubbling ammonia gas through cold methanol or using a commercial solution)

-

Strong Cation Exchange (SCX) solid-phase extraction (SPE) cartridge (e.g., Si-Tosic Acid)

-

SPE manifold (optional, but recommended)

-

Collection vials/flasks

Procedure:

-

Cartridge Preparation: Condition the SCX cartridge by passing 2-3 column volumes of methanol through it. Do not allow the cartridge to run dry.

-

Sample Preparation: Dissolve the 2-(methylsulfanyl)ethanimidamide hydrochloride in a minimal amount of methanol.

-

Loading: Load the sample solution onto the conditioned SCX cartridge. The protonated imidamide will bind to the negatively charged solid support.[10] Collect the flow-through (this should not contain the product).

-

Washing: Wash the cartridge with 3-5 column volumes of methanol. This step removes the chloride counter-ion and any non-basic impurities.

-

Causality Note: The strong ionic interaction between the protonated amine and the SCX resin is maintained in the neutral methanol wash, while unbound species are flushed from the column.[5]

-

-

Elution: Place a clean collection flask under the cartridge outlet. Elute the free base by slowly passing 2-3 column volumes of 2 M ammonia in methanol through the cartridge.

-

Causality Note: The strong base (ammonia) deprotonates the bound imidamide. The resulting neutral free base no longer has an affinity for the SCX resin and is eluted from the column.[4]

-

-

Isolation: Collect the basic eluate. Concentrate the solution under reduced pressure using a rotary evaporator to yield the pure 2-(methylsulfanyl)ethanimidamide free base.

Protocol 3: Desalting via Non-Aqueous Precipitation

This elegant method avoids water entirely, which can be advantageous if the free base has high water solubility or is prone to hydrolysis. It relies on the insolubility of the newly formed inorganic salt in the chosen organic solvent.[6]

Workflow: Non-Aqueous Precipitation

Caption: Workflow for isolating the free base via non-aqueous precipitation.

Materials:

-

2-(methylsulfanyl)ethanimidamide hydrochloride

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Potassium Hydroxide (KOH)

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel or syringe filter)

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry flask, dissolve 1.0 equivalent of 2-(methylsulfanyl)ethanimidamide hydrochloride in anhydrous methanol (e.g., 20 mL per gram of salt).

-

Prepare Base Solution: In a separate flask, prepare a solution of 1.0 equivalent of KOH in anhydrous methanol. Gentle warming may be required to fully dissolve the KOH. Cool the solution to room temperature before use.

-

Reaction: While stirring the hydrochloride solution, add the methanolic KOH solution dropwise. A white precipitate of potassium chloride (KCl) should form immediately.

-

Causality Note: In methanol, KCl is significantly less soluble than the starting hydrochloride salt or the free base product, causing it to precipitate out of the solution and drive the reaction to completion.[6]

-

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction is complete.

-

Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the precipitated KCl. Wash the filter cake with a small amount of fresh methanol to recover any entrained product.

-

Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield the 2-(methylsulfanyl)ethanimidamide free base.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield (LLE) | Incomplete basification.Insufficient extraction.Emulsion formation. | Ensure pH > 12 before extraction.Perform 2-3 extractions and combine organic layers.Add brine to the separatory funnel to break the emulsion. |

| Product in Wash (IEC) | Cartridge overloaded.Elution with wash solvent. | Use a larger cartridge or less starting material.Ensure wash solvent (MeOH) is neutral and free of ammonia. |

| Incomplete Conversion | Insufficient base added.Base is not strong enough. | Use a slight excess (1.05-1.1 eq.) of base.Ensure a strong base like NaOH or KOH is used, as NaHCO₃ may be insufficient for a high pKa amine. |

| Final Product is an Oil | The free base may naturally be an oil at room temperature. | Confirm identity and purity via analytical methods (NMR, MS). If pure, proceed. If impurities are present, consider re-purification via IEC. |

References

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

-

PubChem. (n.d.). 2-[(2-Methylphenyl)methylsulfanyl]ethanimidamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Liquid–liquid extraction.[Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

-

Majors, R. E. (2010). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International.[Link]

-

Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ?[Link]

-

Zhang, Y., et al. (2023). Directional amine-based solvent extraction for simultaneous enhanced water recovery, salt separation and effective descaling from hypersaline brines. Frontiers of Environmental Science & Engineering.[Link]

-

American Elements. (n.d.). 2-(methylsulfanyl)ethanimidamide hydrochloride.[Link]

-

Ennis, M. D. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International.[Link]

-

Cytiva. (2024). Ion Exchange Chromatography.[Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/liquid Extraction.[Link]

-

Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.[Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.[Link]

-

Shishesaz, M. R., et al. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Erotic Solvent-Dispersive Liquid–Liquid Microextraction Method. Pharmaceutical Sciences.[Link]

-

Vasanthakumar, G-R., et al. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amine using zinc dust. Indian Journal of Chemistry - Section B.[Link]

-

ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]

-

DrugFuture. (n.d.). Acetamidine Hydrochloride.[Link]

-

Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase.[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Acetamidine Hydrochloride [drugfuture.com]

- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. scribd.com [scribd.com]

- 9. bio-rad.com [bio-rad.com]

- 10. harvardapparatus.com [harvardapparatus.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylsulfanyl)ethanimidamide

Welcome to the technical support center for challenges related to the synthesis and purification of 2-(methylsulfanyl)ethanimidamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common issues encountered during the removal of residual hydrochloric acid (HCl) from reaction mixtures, providing in-depth, experience-based guidance.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is removing residual HCl critical after the synthesis of 2-(methylsulfanyl)ethanimidamide?

Residual hydrochloric acid from the synthesis, often a Pinner reaction, can present several challenges.[1][2][3] The amidine product exists as a hydrochloride salt, which may have different solubility and reactivity compared to the free base. For many subsequent applications, isolation of the neutral amidine is necessary. Furthermore, residual acid can interfere with downstream reactions, affect the stability of the final compound, or complicate analytical characterization.

FAQ 2: What are the primary methods for removing HCl from my reaction mixture?

The most common strategies for removing residual HCl involve:

-

Neutralization and Extraction: This involves adding a base to neutralize the HCl and liberate the free amidine, followed by extraction into an organic solvent.

-

Recrystallization: This technique purifies the amidinium hydrochloride salt, separating it from excess acid and other impurities.[4][5]

-

Solid-Phase Scavenging: Using basic resins can effectively remove excess acid.[6]

The choice of method depends on the scale of your reaction, the desired final form of your product (salt or free base), and the stability of your compound.

FAQ 3: Can I use a strong base like sodium hydroxide for neutralization?

While strong bases like NaOH can be used, they should be handled with caution. Amidines can be susceptible to hydrolysis, especially under harsh basic conditions and elevated temperatures, which would lead to the formation of the corresponding amide as an impurity.[3] It is often preferable to use a milder inorganic base like sodium bicarbonate or potassium carbonate.[7]

FAQ 4: My product is polar and has some water solubility. How does this affect my extraction protocol?

High polarity and water solubility can make liquid-liquid extractions challenging, as the product may partition between the aqueous and organic layers, leading to lower yields.[8][9] In such cases, repeated extractions with a suitable organic solvent are necessary. Salting out the aqueous layer by adding a saturated solution of sodium chloride can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the workup of 2-(methylsulfanyl)ethanimidamide reactions.

Problem 1: Low yield after neutralization and extraction.

Possible Causes & Solutions

-

Incomplete Neutralization: Ensure the pH of the aqueous layer is basic (pH > 8) after adding the base. Use a pH meter or pH paper for verification. Insufficient base will leave some of your product in the protonated, water-soluble form.

-

Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping your product.

-

Solution: Use gentle inversions instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding brine, gentle warming, or passing the mixture through a pad of Celite.

-

-

Product Partitioning into the Aqueous Layer: As discussed in FAQ 4, the polarity of 2-(methylsulfanyl)ethanimidamide can lead to significant solubility in the aqueous phase.

-

Solution: Perform multiple extractions (3-5 times) with a suitable organic solvent. Using a continuous liquid-liquid extractor can be beneficial for larger-scale reactions.

-

-

Product Instability: The free base of the amidine might be unstable under the workup conditions.

-

Solution: Work quickly and at lower temperatures. Ensure the basic aqueous solution is not allowed to stand for extended periods.

-

Problem 2: The isolated product is an oil instead of a solid.

Possible Causes & Solutions

-

Residual Solvent: Trace amounts of the extraction solvent or water can prevent crystallization.

-

Solution: Ensure the organic extracts are thoroughly dried over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.[10] Use a high-vacuum pump to remove the last traces of solvent.

-

-

Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization.

-

Solution: Consider purification by column chromatography or recrystallization.

-

-

Product is an Amorphous Solid or Low-Melting Solid: The free base of 2-(methylsulfanyl)ethanimidamide may naturally be a low-melting solid or an oil at room temperature.

-

Solution: If a solid is required, consider converting it back to a different salt (e.g., a tartrate or maleate salt) which may have better crystalline properties.

-

Problem 3: Recrystallization of the hydrochloride salt is unsuccessful.

Possible Causes & Solutions

-

Incorrect Solvent System: The choice of solvent is critical for successful recrystallization.[4][5]

-

Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent mixtures. For amidinium salts, polar protic solvents like ethanol or isopropanol, or mixtures with less polar co-solvents like ethyl acetate or diethyl ether, are often good starting points.[11]

-

-

Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

-

Solution: Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. Adding a seed crystal of the pure compound can also induce crystallization.

-

-

Cooling Rate: Cooling the solution too quickly can lead to the precipitation of an amorphous solid or oil instead of crystals.

-

Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

-

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the appropriate method to remove residual HCl.

Caption: Decision tree for selecting a purification method.

Section 3: Detailed Experimental Protocols

Protocol 1: Neutralization and Liquid-Liquid Extraction

This protocol is suitable for obtaining the free base of 2-(methylsulfanyl)ethanimidamide.

Materials:

-

Reaction mixture containing 2-(methylsulfanyl)ethanimidamide hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (or another suitable organic solvent like dichloromethane)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add saturated aqueous sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the aqueous layer is ≥ 8.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (1 x volume of the organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude free base.

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol is designed to purify the 2-(methylsulfanyl)ethanimidamide hydrochloride salt.

Materials:

-

Crude 2-(methylsulfanyl)ethanimidamide hydrochloride

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ethyl acetate)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude hydrochloride salt in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture with stirring until the solid completely dissolves.

-

If the solution is colored or contains insoluble impurities, you can perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, scratch the inside of the flask or add a seed crystal.

-

Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Quantitative Data Summary

| Base | pKb of Conjugate Acid | Comments |

| Sodium Bicarbonate | 6.3 | Mild base, suitable for most applications. Generates CO₂, so addition should be slow. |

| Potassium Carbonate | 10.3 | Stronger than bicarbonate, effective for complete neutralization. |

| Triethylamine | 10.7 | Organic base, useful for non-aqueous conditions. The resulting triethylammonium chloride salt can be problematic to remove.[6] |

| Sodium Hydroxide | 15.7 | Strong base, risk of promoting hydrolysis of the amidine. Use with caution and at low temperatures. |

Table 1: Comparison of commonly used bases for neutralization.

| Solvent | Boiling Point (°C) | Polarity Index | Comments |

| Ethyl Acetate | 77.1 | 4.4 | Good general-purpose extraction solvent. |

| Dichloromethane | 39.6 | 3.1 | Effective for extracting many organic compounds, but is denser than water. |

| Diethyl Ether | 34.6 | 2.8 | Highly volatile and flammable. Good for extracting less polar compounds. |

| Ethanol | 78.4 | 4.3 | A common solvent for recrystallizing polar salts. |

| Isopropanol | 82.6 | 3.9 | Another good option for recrystallizing polar salts. |

Table 2: Properties of common solvents for extraction and recrystallization.

Mechanism of Base Neutralization

The following diagram illustrates the deprotonation of the amidinium hydrochloride salt to the free amidine.

Caption: General mechanism of amidinium salt neutralization.

References

- J&K Scientific. (2025, June 4). Pinner Reaction.

- BenchChem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product?. Retrieved from [Link]

-

Reddit. (2011, October 14). Synthetic chemists: getting rid of HCl?. Retrieved from [Link]

-

Chem-Station. (2017, June 5). Pinner Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.

-

Royal Society of Chemistry. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

ResearchGate. (2015, December 8). How can I separate my active natural compound from HCL?. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(2-Methylphenyl)methylsulfanyl]ethanimidamide. Retrieved from [Link]

-

ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.

-

PubMed. (n.d.). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

- Google Patents. (n.d.). CN109232337B - Process for the purification of mesna.

-

PubMed. (2025, March 15). Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying. Retrieved from [Link]

-

PubMed. (n.d.). Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pharmaceutical Impurities: An Overview. Retrieved from [Link]

-

ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

- Google Patents. (n.d.). US9024066B2 - Method for recovering and purifying propionic acid.

-

ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

-

European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - Impurities: Guideline for Residual Solvents. Retrieved from [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

- Google Patents. (n.d.). EP2509637A2 - Purification method.

-